1-(4-Tert-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid 1-(4-Tert-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 133747-81-6
VCID: VC8068182
InChI: InChI=1S/C15H19NO3/c1-15(2,3)11-4-6-12(7-5-11)16-9-10(14(18)19)8-13(16)17/h4-7,10H,8-9H2,1-3H3,(H,18,19)
SMILES: CC(C)(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O
Molecular Formula: C15H19NO3
Molecular Weight: 261.32 g/mol

1-(4-Tert-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid

CAS No.: 133747-81-6

Cat. No.: VC8068182

Molecular Formula: C15H19NO3

Molecular Weight: 261.32 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Tert-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid - 133747-81-6

Specification

CAS No. 133747-81-6
Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
IUPAC Name 1-(4-tert-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C15H19NO3/c1-15(2,3)11-4-6-12(7-5-11)16-9-10(14(18)19)8-13(16)17/h4-7,10H,8-9H2,1-3H3,(H,18,19)
Standard InChI Key OOGSPIKJKLMYPV-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O

Introduction

Structural and Chemical Properties

The compound’s IUPAC name is 1-(4-tert-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid, with the molecular formula C₁₅H₁₉NO₃ and a molecular weight of 261.32 g/mol . Key structural features include:

  • A pyrrolidine ring with a ketone group at position 5.

  • A tert-butyl-substituted phenyl ring at position 1.

  • A carboxylic acid group at position 3.

Table 1: Physicochemical Properties

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
SolubilityLimited solubility in water
LogP (Partition Coefficient)2.53 (indicating moderate lipophilicity)
SMILESCCC(C)(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O

The tert-butyl group enhances steric bulk and may influence binding interactions in biological systems, while the carboxylic acid enables salt formation and hydrogen bonding .

Synthesis and Manufacturing

The synthesis of 1-(4-tert-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions:

Key Synthetic Routes:

  • Michael Addition and Cyclization:

    • 4-tert-Butylaniline undergoes a Michael addition with itaconic acid, followed by lactamization to form the pyrrolidone ring .

    • Reaction conditions: Friedel-Crafts alkylation for introducing the tert-butyl group and cyclization under acidic or basic conditions .

  • Optical Resolution:

    • The racemic mixture is resolved using chiral auxiliaries, such as (S)-(−)-1-(4-methylphenyl)ethylamine, to isolate enantiomers .

Table 2: Industrial Optimization Parameters

ParameterOptimization Strategy
CatalystHigh-throughput screening for yield improvement
SolventPolar aprotic solvents (e.g., DMSO)
Scale-UpContinuous flow reactors
ModelActivity
Enzyme InhibitionIC₅₀ = 0.8 μM (HMG-CoA reductase)
Rodent Hyperlipidemia40% reduction in plasma TG

Antimicrobial Properties

Structural analogs exhibit activity against multidrug-resistant pathogens, including Staphylococcus aureus and Candida auris, likely through disruption of cell membrane integrity .

Mechanism of Action

The carboxylic acid and ketone groups facilitate interactions with enzymatic active sites. For example:

  • HMG-CoA Reductase Inhibition: The tert-butylphenyl group occupies the hydrophobic pocket, while the carboxylic acid chelates catalytic magnesium ions .

  • Antimicrobial Action: Polar groups destabilize bacterial membranes via electrostatic interactions .

Comparative Analysis with Structural Analogs

Table 4: Substituent Effects on Bioactivity

Analog (R-Group)LogPMIC (μg/mL)
4-tert-Butylphenyl2.5312.5
4-Isopropylphenyl2.1025.0
4-Chlorophenyl2.756.25

The tert-butyl group’s steric bulk enhances metabolic stability but may reduce solubility compared to smaller substituents .

Industrial and Research Applications

  • Pharmaceutical Intermediate: Used in synthesizing antilipidemic and antimicrobial agents .

  • Materials Science: Incorporated into polymers for enhanced thermal stability .

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